Cas no 1807938-90-4 ((1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid)

(1S)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Acetic Acid is a chiral amine derivative with a 2-methylpropoxy-substituted phenyl group, offering distinct stereochemical and functional properties. Its acetic acid salt form enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications. The compound's chiral center and ether linkage contribute to its potential as an intermediate in asymmetric synthesis or bioactive molecule development. The isobutoxy moiety may influence lipophilicity, impacting bioavailability or binding affinity in drug design. This product is characterized by high purity and precise stereochemistry, ensuring reproducibility in research and industrial processes. Its structural features make it valuable for exploring structure-activity relationships in medicinal chemistry.
(1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid structure
1807938-90-4 structure
Product Name:(1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid
CAS No:1807938-90-4
MF:C14H23NO3
MW:253.337324380875
CID:4619054
PubChem ID:75525925
Update Time:2025-05-19

(1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid
    • acetic acid;(1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine
    • (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine; acetic acid
    • (1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid
    • Inchi: 1S/C12H19NO.C2H4O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13;1-2(3)4/h4-7,9-10H,8,13H2,1-3H3;1H3,(H,3,4)/t10-;/m0./s1
    • InChI Key: FVHQHCIOKQXIMY-PPHPATTJSA-N
    • SMILES: O(C1C=CC(=CC=1)[C@H](C)N)CC(C)C.OC(C)=O

Computed Properties

  • Exact Mass: 253.16779360 g/mol
  • Monoisotopic Mass: 253.16779360 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6
  • Molecular Weight: 253.34

(1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid Pricemore >>

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(1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid Related Literature

Additional information on (1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid

Comprehensive Overview of (1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid (CAS No. 1807938-90-4)

The compound (1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid (CAS No. 1807938-90-4) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a phenylethan-1-amine backbone modified by a 2-methylpropoxy group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting neurological disorders and metabolic diseases.

One of the most frequently searched questions about (1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid revolves around its synthetic pathways and optical purity. The compound's chiral center at the 1-position of the ethanamine moiety is critical for its biological activity, and ensuring high enantiomeric excess (ee) during synthesis is a key focus for chemists. Recent advancements in asymmetric catalysis and enzymatic resolution have improved the efficiency of producing this compound, making it more accessible for preclinical studies.

Another hot topic in the scientific community is the role of (1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid in GPCR modulation. Preliminary studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction and drug targeting. This has sparked interest in its potential as a therapeutic agent for conditions like hypertension and inflammatory diseases. Researchers are also exploring its structure-activity relationship (SAR) to optimize its efficacy and selectivity.

The physicochemical properties of CAS No. 1807938-90-4 are another area of focus. Its acetic acid salt form enhances solubility, which is crucial for bioavailability in drug formulations. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity and stability. These properties are vital for meeting regulatory standards in pharmaceutical development.

In the context of green chemistry, there is growing interest in sustainable methods for synthesizing (1S)-1-4-(2-Methylpropoxy)phenylethan-1-amine Acetic Acid. Researchers are investigating catalyst-free reactions and biocatalytic processes to reduce environmental impact. This aligns with the broader trend of minimizing organic solvents and waste in chemical production, a topic frequently searched in academic and industrial forums.

Finally, the compound's potential in personalized medicine is gaining traction. Its chiral nature allows for tailored therapeutic approaches, particularly in patients with genetic polymorphisms affecting drug metabolism. This aligns with the rising demand for precision medicine solutions, a key area of interest in modern healthcare.

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